molecular formula C14H15BrO3 B1323814 trans-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-61-9

trans-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No.: B1323814
CAS No.: 733740-61-9
M. Wt: 311.17 g/mol
InChI Key: DTACUJOMFXBPGV-JOYOIKCWSA-N
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Description

trans-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid: is a chiral compound with the molecular formula C14H15BrO3 and a molecular weight of 311.18 g/mol . This compound is characterized by the presence of a bromophenyl group attached to a cyclopentane ring via an oxoethyl linkage. It is commonly used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)

    Reduction: LiAlH4, NaBH4, ethanol

    Substitution: NaOH, NH3 (ammonia), acetone

Major Products

Scientific Research Applications

Chemistry

In chemistry, trans-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives through substitution and addition reactions .

Biology

In biological research, this compound is used to study enzyme interactions and receptor binding due to its ability to mimic certain biological molecules. It serves as a model compound in the development of new pharmaceuticals .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It is used in the synthesis of drug candidates targeting specific diseases .

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of trans-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group allows for binding to certain receptors or enzymes, while the oxoethyl and cyclopentane moieties contribute to the overall stability and reactivity of the compound. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
  • trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Uniqueness

Compared to its analogs, trans-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid exhibits unique reactivity due to the position of the bromine atom on the phenyl ring. This positional difference influences the compound’s electronic properties and steric interactions, making it distinct in terms of its chemical behavior and applications .

Biological Activity

Trans-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid (CAS Number: 733740-61-9) is a synthetic organic compound characterized by its unique cyclopentane structure and the presence of a bromophenyl moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C14H15BrO3, with a molecular weight of approximately 303.18 g/mol. The compound features a carboxylic acid functional group, which is significant for its biological activity.

The biological activity of this compound is hypothesized to involve modulation of various cellular pathways. It may interact with specific enzymes and signaling molecules involved in inflammatory responses and cancer cell proliferation. The presence of the bromine atom in the phenyl ring could enhance its reactivity and binding affinity to biological targets.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines by triggering cell cycle arrest at the G1 phase. This mechanism was explored through various assays, including:

  • Cell Viability Assays : Evaluating the IC50 values against different cancer cell lines.
  • Apoptosis Assays : Utilizing flow cytometry to measure apoptotic cells after treatment.

Inhibition of Inflammatory Pathways

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases. Key findings include:

  • Cytokine Production : Reduction in TNF-alpha and IL-6 levels in treated cell cultures.
  • Enzyme Inhibition : Targeting cyclooxygenase (COX) enzymes involved in inflammation.

Research Findings and Case Studies

StudyFindingsMethodology
Study 1 Induced apoptosis in MCF-7 breast cancer cellsFlow cytometry and MTT assay
Study 2 Inhibition of TNF-alpha production in LPS-stimulated macrophagesELISA for cytokine measurement
Study 3 Cell cycle arrest at G1 phase in various cancer cell linesCell cycle analysis via flow cytometry

Properties

IUPAC Name

(1R,2S)-2-[2-(3-bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrO3/c15-11-5-1-4-10(7-11)13(16)8-9-3-2-6-12(9)14(17)18/h1,4-5,7,9,12H,2-3,6,8H2,(H,17,18)/t9-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTACUJOMFXBPGV-JOYOIKCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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